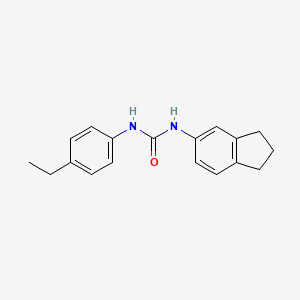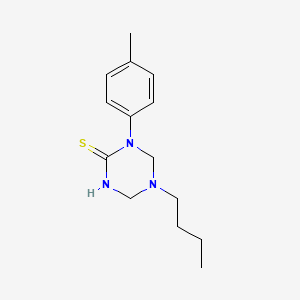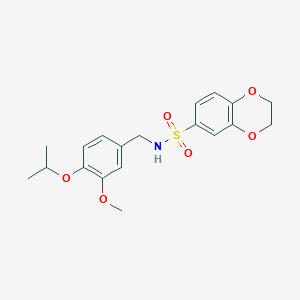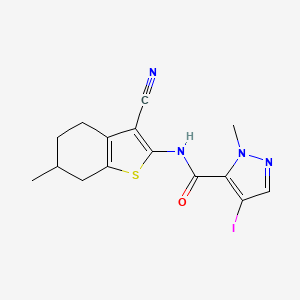![molecular formula C17H18O4 B4673302 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4673302.png)
3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde
説明
3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde, also known as MPBA, is a chemical compound that has been widely used in scientific research. It belongs to the family of aldehydes and is commonly used as a reagent for the detection of primary amines. MPBA has also been studied for its potential therapeutic applications, particularly in the field of cancer research.
作用機序
The mechanism of action of 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde is not fully understood. However, it is believed that this compound induces apoptosis in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound can induce apoptosis in cancer cells and inhibit the activity of certain enzymes. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of certain cytokines.
実験室実験の利点と制限
3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde has several advantages for lab experiments. It is a relatively inexpensive reagent that is easy to synthesize and purify. This compound is also stable under a wide range of conditions and can be stored for long periods of time. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde. One area of research is the development of new methods for the detection of primary amines using this compound. Another area of research is the development of new therapeutic applications for this compound, particularly in the field of cancer research. Finally, there is a need for further studies to elucidate the mechanism of action of this compound and to identify new targets for its therapeutic use.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has several applications, including the detection of primary amines and potential therapeutic applications in cancer research. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of new detection methods and therapeutic applications, and further studies to elucidate its mechanism of action.
科学的研究の応用
3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde has been widely used in scientific research for various purposes. One of the most common applications of this compound is in the detection of primary amines. This compound reacts with primary amines to form a yellow-colored product that can be easily detected by UV-vis spectroscopy. This method has been used in the detection of amino acids, peptides, and proteins.
In addition to its use as a reagent, this compound has also been studied for its potential therapeutic applications. Several studies have reported that this compound has anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer progression.
特性
IUPAC Name |
3-[3-(2-methoxyphenoxy)propoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-16-8-2-3-9-17(16)21-11-5-10-20-15-7-4-6-14(12-15)13-18/h2-4,6-9,12-13H,5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFXLQBLCFMTST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(2-chlorophenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4673230.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B4673254.png)
![5-({6-tert-butyl-3-[(isopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4673259.png)
![4-[(2,6-dichlorophenyl)acetyl]morpholine](/img/structure/B4673264.png)
![ethyl [6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4673271.png)

![N-(4-fluorobenzyl)-N'-[1-(4-methylphenyl)propyl]thiourea](/img/structure/B4673284.png)
![2-ethoxy-4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B4673289.png)


![4-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4673316.png)
![N-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B4673320.png)